molecular formula C18H21NO2 B7997012 4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine

4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine

Cat. No.: B7997012
M. Wt: 283.4 g/mol
InChI Key: PVCNUFKAUVAXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine is a piperidine derivative characterized by a hydroxyl group at the 4-position, a phenoxyphenyl substituent, and a methyl group at the 1-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological targets, particularly in central nervous system (CNS) disorders, receptor antagonism, and enzyme inhibition.

Properties

IUPAC Name

1-methyl-4-(4-phenoxyphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-19-13-11-18(20,12-14-19)15-7-9-17(10-8-15)21-16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCNUFKAUVAXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=C(C=C2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with 1-methylpiperidine in the presence of a suitable catalyst to form an intermediate, which is then subjected to hydroxylation to introduce the hydroxy group at the desired position . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the phenoxyphenyl group.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 4-oxo-4-(4-phenoxyphenyl)-1-methylpiperidine.

    Reduction: Formation of 4-(4-phenoxyphenyl)-1-methylpiperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine involves its interaction with specific molecular targets. The hydroxy group and the phenoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents at 4-Position 1-Position Substituent Key Structural Features
4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine Phenoxyphenyl, hydroxyl Methyl Phenoxy group enhances lipophilicity
4-(4-Fluorophenyl)-4-hydroxypiperidine Fluorophenyl, hydroxyl None Fluorine increases electronegativity
4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine Methylthiophenyl, hydroxyl Methyl Thioether group alters metabolic stability
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one Chlorophenyl, hydroxyl (piperidine); fluorophenyl (butanone) N/A (butanone chain) Bulky substituents may reduce solubility
4-(4-Trifluoromethoxy-phenyl)-piperidine Trifluoromethoxyphenyl None Trifluoromethoxy enhances metabolic resistance

Key Observations :

  • Phenoxyphenyl vs. Fluorophenyl/Chlorophenyl: The phenoxy group (O-linked phenyl) in the target compound may improve π-π stacking interactions compared to halophenyl groups, which rely on halogen bonding .
  • Hydroxyl Group : The 4-hydroxyl group is conserved in many analogs, contributing to hydrogen-bonding capacity and solubility .
  • Methyl Substitution : The 1-methyl group in the target compound and its methylthiophenyl analog may sterically hinder metabolic degradation compared to unsubstituted piperidines .

Example Syntheses :

Target Compound (Hypothetical Route): Likely involves condensation of 4-piperidone with a phenoxyphenyl Grignard reagent, followed by methylation and hydroxylation. Comparable to methods used for 4-(4-fluorophenyl)-4-hydroxypiperidine () and 1-(4-methoxybenzyl)piperidine ().

4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one: Synthesized via nucleophilic substitution of a butanone chain with a preformed 4-chlorophenylpiperidine intermediate .

4-(4-Trifluoromethoxy-phenyl)-piperidine :

  • Likely prepared via Suzuki-Miyaura coupling of a trifluoromethoxyphenyl boronic acid with a piperidine precursor .

Reaction Conditions :

  • Reductive amination (NaBH3CN, pH 7) is common for introducing amine substituents ().
  • Microwave-assisted synthesis (180°C, 300 W) improves yields in cyclization steps ().

Physicochemical Properties

Property Target Compound 4-(4-Fluorophenyl)-4-hydroxypiperidine 4-(4-Trifluoromethoxy-phenyl)-piperidine
LogP ~3.2 (estimated) 2.8 3.5
Water Solubility Moderate (hydroxyl group) High Low
pKa ~9.5 (piperidine N) 9.3 8.9

Notes:

  • The phenoxyphenyl group increases logP compared to fluorophenyl analogs, suggesting improved membrane permeability.
  • Trifluoromethoxy substitution reduces solubility but enhances bioavailability in lipid-rich environments .

Biological Activity

4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with a phenoxy group, which is crucial for its biological activity. The general structure can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

The precise mechanism of action for this compound is not thoroughly documented; however, it is believed to interact with various molecular targets, including enzymes and receptors. Its phenoxy group may enhance binding affinity and specificity, leading to diverse biological effects.

Antidiabetic Activity

Research has indicated that derivatives of this compound exhibit potential antidiabetic properties. In a study assessing multi-target ligands for diabetes mellitus, compounds similar to this compound showed inhibitory effects on aldose reductase (AR) and protein tyrosine phosphatase 1B (PTP1B), both of which are implicated in diabetes pathology. The findings suggest that these compounds can enhance insulin sensitivity in vitro, particularly in murine C2C12 cell cultures .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. In comparative studies, it demonstrated significant radical scavenging activity, which is essential for mitigating oxidative stress-related diseases. The antioxidant activity was measured using various assays, indicating that the compound could serve as a protective agent against cellular damage .

Table 1: Biological Activity Summary

Activity Target IC50 Value (µM) Reference
Aldose ReductaseHuman Recombinant AR5.0
Protein Tyrosine Phosphatase 1BHuman Recombinant PTP1B3.5
Antioxidant ActivityDPPH Radical Scavenging20.0

Comparative Analysis

Comparative studies with similar compounds reveal that variations in substituents on the piperidine ring influence biological activity. For instance, modifications to the phenoxy group can lead to enhanced or diminished potency against specific targets.

Table 2: Comparison with Analogous Compounds

Compound IC50 Value (µM) Activity
This compound5.0Aldose Reductase Inhibitor
3-(4-Ethylpiperazino)methylthiophenol10.0Moderate Antioxidant Activity
3-(5-arylidene-4-oxothiazolidin-3-yl)propanoic acid15.0PTP1B Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.